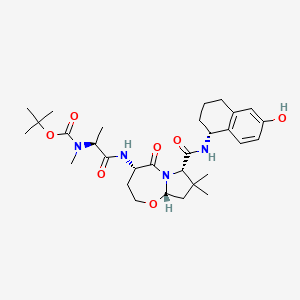

N-Boc-SBP-0636457-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H44N4O7 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C30H44N4O7/c1-17(33(7)28(39)41-29(2,3)4)25(36)32-22-13-14-40-23-16-30(5,6)24(34(23)27(22)38)26(37)31-21-10-8-9-18-15-19(35)11-12-20(18)21/h11-12,15,17,21-24,35H,8-10,13-14,16H2,1-7H3,(H,31,37)(H,32,36)/t17-,21+,22-,23-,24+/m0/s1 |

InChI Key |

RMMHECOXGIPWLI-DUTKYMQFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)O)(C)C)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)O)(C)C)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of N-Boc-SBP-0636457-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-SBP-0636457-OH is a synthetic chemical probe and a precursor to a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). In its biologically active, deprotected form (SBP-0636457), it functions as a second mitochondrial activator of caspases (SMAC) mimetic. This guide elucidates the mechanism of action of SBP-0636457, its role in the design of Proteolysis Targeting Chimeras (PROTACs), and presents relevant quantitative data and experimental protocols.

Core Mechanism of Action: IAP Antagonism

This compound itself is a protected form of the active molecule and is primarily used in chemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group renders the molecule inactive until its removal. The biologically active compound, SBP-0636457, functions as a SMAC mimetic to antagonize IAP proteins.

IAPs are a family of proteins that play a crucial role in cell survival by inhibiting apoptosis (programmed cell death). They achieve this primarily by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade. Certain IAPs, such as cIAP1 and cIAP2, also possess E3 ubiquitin ligase activity, leading to the degradation of pro-apoptotic proteins.

SBP-0636457 mimics the action of the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis. SBP-0636457 binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins with a reported binding affinity (Ki) of 0.27 µM[1][2]. This binding event displaces caspases from the IAPs, thereby liberating them to initiate the apoptotic cascade. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation, further promoting apoptosis.

Application in PROTAC Technology

The primary application of this compound is as a building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

In this context, SBP-0636457 serves as the E3 ligase-recruiting ligand, specifically for IAP E3 ligases. By incorporating SBP-0636457 into a PROTAC, the target protein is brought into close proximity with the IAP E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

A notable example is the development of PROTACs targeting the anti-apoptotic protein Bcl-xL.[3] By linking a Bcl-xL inhibitor to SBP-0636457, researchers have created PROTACs that can effectively induce the degradation of Bcl-xL in cancer cells.

Signaling Pathways

The mechanism of action of SBP-0636457, particularly within a PROTAC construct, involves the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation and subsequent apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for SBP-0636457 and a PROTAC derived from it.

| Compound/Molecule | Parameter | Value | Cell Line/System | Reference |

| SBP-0636457 | Ki (IAP BIR domains) | 0.27 µM | Cell-free | [1][2] |

| PROTAC Bcl-xL degrader-1 | IC50 (Platelet Toxicity) | 8.5 µM | Human Platelets | [3] |

| PROTAC Bcl-xL degrader-1 | IC50 (Cell Viability) | 62 nM | MyLa 1929 | [3] |

Experimental Protocols

General Western Blot Protocol for PROTAC-Induced Protein Degradation

This protocol provides a general workflow for assessing the degradation of a target protein (e.g., Bcl-xL) following treatment with a PROTAC incorporating SBP-0636457.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bcl-xL) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Conclusion

This compound is a valuable chemical tool for the synthesis of IAP-recruiting PROTACs. Its deprotected form, SBP-0636457, acts as a potent SMAC mimetic, antagonizing IAP proteins and promoting apoptosis. The ability to recruit IAP E3 ligases makes it a key component in the development of novel therapeutics aimed at the targeted degradation of disease-causing proteins. Further research into the specific binding profiles of SBP-0636457 with different IAP family members and the optimization of PROTAC design will continue to advance its application in drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Boc-SBP-0636457-OH: An E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Boc-SBP-0636457-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and its utility in the targeted degradation of the anti-apoptotic protein Bcl-xL.

Chemical Structure and Properties

This compound is a synthetic chemical compound that serves as a crucial intermediate in the synthesis of heterobifunctional PROTACs. Its structure incorporates a ligand that specifically binds to IAP E3 ligases, along with a linker terminating in a carboxylic acid group, which allows for conjugation to a target protein ligand. The "N-Boc" designation indicates the presence of a tert-butyloxycarbonyl protecting group on a nitrogen atom, which can be strategically removed during PROTAC synthesis.

Chemical Structure:

While a 2D structure image is not provided here, the IUPAC name and other identifiers define its precise chemical arrangement.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem |

| Synonyms | N-Boc-SBP-0636457-O-C3-COOH, HY-131190, CS-0130236 | PubChem |

| CAS Number | 2450350-91-9 | MedChemExpress |

| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem |

| Molecular Weight | 658.8 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Polar Surface Area | 164 Ų | PubChem |

Biological Activity and Mechanism of Action in PROTACs

This compound functions as a critical component of PROTACs designed to recruit IAP E3 ubiquitin ligases.[1][2] In the context of the well-documented "PROTAC Bcl-xL degrader-1" (also known as HY-131188 or compound 8a in relevant literature), this IAP ligand is chemically linked to a molecule that binds to the Bcl-xL protein.[1][2]

The resulting PROTAC acts as a molecular bridge, bringing the IAP E3 ligase into close proximity with the Bcl-xL protein. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the Bcl-xL protein. The polyubiquitinated Bcl-xL is then recognized and targeted for degradation by the cell's proteasome, leading to a reduction in the cellular levels of this anti-apoptotic protein.

References

The Strategic Role of IAP Ligands in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate proteins of interest (POIs).[2] A critical component in this elegant mechanism is the E3 ligase ligand, which dictates which of the over 600 human E3 ligases is hijacked to tag the target protein for destruction.[3] While ligands for VHL and Cereblon have dominated the landscape, ligands that recruit the Inhibitor of Apoptosis (IAP) family of E3 ligases are emerging as a powerful and strategic alternative, offering unique advantages in overcoming drug resistance and enhancing therapeutic selectivity.[4][5]

IAP-based PROTACs, often termed Specific and Nongeneral IAP-dependent Protein Erasers (SNIPERs), leverage ligands that bind to IAP proteins.[6] The IAP family, including well-studied members like c-IAP1, c-IAP2, and XIAP, are RING-domain E3 ligases that play a crucial role in regulating apoptosis and cell survival.[6][7] Their frequent overexpression in cancer cells makes them not only attractive therapeutic targets themselves but also valuable E3 ligases to engage for PROTAC-mediated degradation.[6]

This guide provides a comprehensive overview of the role of IAP ligands in PROTAC design, detailing the types of ligands employed, their impact on PROTAC efficacy, and the experimental protocols required for their characterization.

The Mechanism of Action: Hijacking the IAP E3 Ligase

The fundamental principle of an IAP-based PROTAC involves a tripartite complex formation. The PROTAC molecule simultaneously binds to the target protein (POI) and an IAP E3 ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule, being catalytically recycled, can then induce the degradation of multiple POI molecules.[8]

A unique feature of IAP-recruiting PROTACs is their potential for a "self-limiting" or dual-targeting mechanism. Many IAP ligands are derived from SMAC mimetics, which are known to induce auto-ubiquitination and degradation of cIAP1.[9] Consequently, the PROTAC not only degrades the primary target but also the recruited E3 ligase. This can be therapeutically advantageous in oncology, where IAPs themselves are often pro-survival proteins.[9]

Key IAP Ligands in PROTAC Development

The choice of IAP ligand is a critical determinant of a PROTAC's degradation efficiency and selectivity. Several classes of IAP ligands have been developed and incorporated into SNIPERs.

-

Bestatin Analogues: The initial development of SNIPERs utilized methylbestatin (MeBS), a derivative of the aminopeptidase inhibitor bestatin.[9][10][11] MeBS was found to bind to the BIR3 domain of cIAP1, promoting its autoubiquitination and degradation.[10] This discovery paved the way for the first IAP-recruiting chimeric molecules.

-

SMAC Mimetics: More potent and "drug-like" IAP ligands have been developed based on the N-terminal tetrapeptide (AVPI) of the native IAP antagonist, SMAC/DIABLO. These SMAC mimetics bind to the BIR domains of XIAP and cIAPs, disrupting their ability to inhibit caspases and inducing their degradation.[12]

-

MV1: This potent pan-IAP antagonist has been successfully used to create PROTACs that achieve dual knockdown of both the target protein and cIAP1.[9][13]

-

LCL161: A clinically investigated SMAC mimetic, LCL161 binds with high affinity to IAPs and induces the destruction of cIAP1 and cIAP2.[12][14] It has been widely used as an E3 ligase-recruiting moiety in PROTAC design.[5][11]

-

Optimized Antagonists (e.g., Compound 1): Researchers have further optimized SMAC mimetics to enhance binding affinity for specific IAP members. For instance, "compound 1" was designed to have a higher binding affinity for XIAP compared to LCL161, which translated into more potent BCL-XL-degrading PROTACs.[5]

-

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. precisepeg.com [precisepeg.com]

- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 5. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. selleckchem.com [selleckchem.com]

N-Boc-SBP-0636457-OH: A Technical Guide to Targeted Bcl-xL Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-Boc-SBP-0636457-OH in the targeted degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). Bcl-xL is a critical survival factor for many cancer cells, making it a prime target for therapeutic intervention. However, direct inhibition of Bcl-xL has been hampered by on-target toxicity, particularly thrombocytopenia, due to its essential role in platelet survival.

Proteolysis-targeting chimeras (PROTACs) offer an innovative strategy to overcome this limitation. By hijacking the cell's natural protein disposal system, PROTACs can selectively eliminate target proteins. This compound serves as a key building block—an E3 ligase ligand-linker conjugate—for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis Proteins (IAP) E3 ligase to Bcl-xL, marking it for proteasomal degradation. This approach has the potential for enhanced tissue selectivity and a wider therapeutic window compared to traditional inhibitors.

Core Concept: PROTAC-Mediated Bcl-xL Degradation

The PROTAC strategy involves a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (Bcl-xL), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the context of this guide, this compound provides the IAP E3 ligase ligand and a functionalized linker for conjugation to a Bcl-xL binding moiety.

The resulting PROTAC, upon entering a cell, forms a ternary complex with Bcl-xL and the IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to Bcl-xL. Poly-ubiquitinated Bcl-xL is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels and subsequent induction of apoptosis in cancer cells dependent on Bcl-xL for survival.

Featured IAP-Recruiting Bcl-xL Degrader: Compound 8a (PROTAC Bcl-xL degrader-1)

A prominent example of a PROTAC synthesized using an IAP-recruiting moiety derived from a precursor like this compound is the compound referred to in the literature as compound 8a , also known as PROTAC Bcl-xL degrader-1 or SNIPER-2 .[1][2] This molecule has demonstrated potent and selective degradation of Bcl-xL.

Quantitative Data Summary

The following tables summarize the key quantitative data for compound 8a, highlighting its efficacy and selectivity.

Table 1: In Vitro Cytotoxicity (IC50)

| Compound/Cell Line | MyLa 1929 (T-cell lymphoma) | Human Platelets | Selectivity Index (Platelets/MyLa 1929) |

| Compound 8a | 62 nM | 8.5 µM | ~137 |

| ABT-263 (Navitoclax) | Comparable to 8a | High Toxicity | Low |

Data sourced from Zhang X, et al. Eur J Med Chem. 2020;199:112397.[3][4]

Table 2: Bcl-xL Degradation Profile

| Compound | Cell Line | Concentration Range for Degradation | Time for Degradation | DC50 | Dmax |

| Compound 8a | MyLa 1929 | 0.01 - 3 µM | 16 hours | < 500 nM | Not explicitly stated |

| Compound 8a | A549, MDA-MB-231, SW620, MeWo, SK-MEL28, CHL-1 | Dose-dependent | 16 hours | Not determined | Not determined |

Data compiled from multiple sources indicating potent, dose-dependent degradation.[2]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in targeted protein degradation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

Signaling Pathway of IAP-Recruiting Bcl-xL PROTAC

Caption: Mechanism of IAP-recruiting PROTAC-mediated Bcl-xL degradation.

Experimental Workflow for Assessing PROTAC Efficacy

Caption: Workflow for evaluating the efficacy of a Bcl-xL degrading PROTAC.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of IAP-recruiting Bcl-xL PROTACs.

Synthesis of IAP-Recruiting Bcl-xL PROTAC (Compound 8a)

The synthesis of compound 8a involves a multi-step process. A key step is the amide coupling reaction between an amine-functionalized linker attached to the Bcl-xL ligand (an ABT-263 derivative) and the carboxylic acid group on an IAP ligand precursor, which can be derived from this compound.

A representative coupling step is as follows:

-

Dissolve the amine-containing Bcl-xL ligand-linker intermediate (1 equivalent) and the IAP ligand precursor with a carboxylic acid handle (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling agent, for example, HATU (1.8 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (4 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final PROTAC molecule.

Note: This is a generalized protocol. Specific reaction conditions and purification methods may vary.

Western Blotting for Bcl-xL Degradation

This protocol outlines the steps to quantify the degradation of Bcl-xL in cancer cells following PROTAC treatment.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MyLa 1929) at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Bcl-xL PROTAC (e.g., 0.01, 0.1, 1, 3 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified time (e.g., 16 hours) at 37°C in a CO2 incubator.

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Bcl-xL (diluted in blocking buffer) overnight at 4°C.

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the Bcl-xL band intensity to the corresponding loading control.

-

Calculate the percentage of Bcl-xL degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring metabolic activity.

1. Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC compound. Include wells with untreated cells and vehicle control.

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

2. MTT Reagent Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

3. Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance from a reference wavelength (e.g., 690 nm).

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4]

This technical guide provides a comprehensive overview of the use of this compound in the development of IAP-recruiting PROTACs for the targeted degradation of Bcl-xL. The data and protocols presented herein are intended to support researchers and drug development professionals in this promising area of cancer therapy.

References

In-Depth Technical Guide: Understanding E3 Ligase Recruitment with N-Boc-SBP-0636457-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-SBP-0636457-OH, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs) that recruit Inhibitor of Apoptosis (IAP) E3 ubiquitin ligases. This document details its application in forming potent protein degraders, focusing on the well-documented example of BCL-XL degradation. Included are quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this technology.

Core Concepts: this compound in PROTAC Technology

This compound is a synthetic ligand designed to engage IAP E3 ligases. The "N-Boc" protecting group on the secondary amine allows for controlled chemical synthesis, which is typically removed in the final PROTAC molecule to enable E3 ligase binding. The core molecule, SBP-0636457, acts as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins. This interaction is leveraged in PROTACs to bring a target protein into proximity with the IAP E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The primary application of this compound is in the synthesis of IAP-recruiting PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). By conjugating the deprotected SBP-0636457 moiety to a ligand for a protein of interest (POI) via a chemical linker, a heterobifunctional degrader is created. This guide will focus on its use in developing BCL-XL degraders, a promising strategy in cancer therapy.

Quantitative Data Presentation

The efficacy of PROTACs derived from this compound is determined by their ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the degradation performance of a series of IAP-recruiting BCL-XL PROTACs, synthesized using a derivative of this compound, in various cancer cell lines.

Table 1: BCL-XL Degradation in MyLa 1929 Cells by IAP-Recruiting PROTACs

| Compound | Linker Length | DC50 (nM) | Dmax (%) |

| 8a | (CH2)2 | 62 | >95 |

| 8b | (CH2)3 | 116 | >95 |

| 8c | (CH2)4 | 88 | >95 |

| 8d | (CH2)5 | 134 | >95 |

Data extracted from Zhang X, et al. Eur J Med Chem. 2020;199:112397.

Table 2: BCL-XL Degradation Profile of PROTAC 8a in Various Cancer Cell Lines

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |

| MyLa 1929 | T-cell lymphoma | 62 | >95 |

| MOLT-4 | T-cell leukemia | 150 | >95 |

| RS4;11 | B-cell leukemia | 200 | >95 |

| H146 | Small cell lung cancer | 250 | >95 |

Data extracted from Zhang X, et al. Eur J Med Chem. 2020;199:112397.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in PROTAC research is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

Caption: Mechanism of action for an IAP-recruiting BCL-XL PROTAC.

Caption: Workflow for assessing protein degradation via Western Blot.

Navigating the Frontier of Targeted Protein Degradation: A Technical Guide to N-Boc-SBP-0636457-OH

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, N-Boc-SBP-0636457-OH has emerged as a critical chemical tool. As a synthesized E3 ligase ligand-linker conjugate, it incorporates an Inhibitor of Apoptosis (IAP) ligand and a linker, serving as a foundational component for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its physicochemical properties, its role in the broader context of PROTAC development, and the signaling pathways it modulates.

Physicochemical Characteristics

While specific experimental data on the solubility and stability of this compound is not extensively detailed in publicly available literature, we can compile its computed properties to provide a foundational understanding of its chemical nature. The general large size and complexity of PROTAC precursors can present challenges in terms of solubility and bioavailability.

Table 1: Computed Physicochemical Properties of N-Boc-SBP-0636457-O-C3-COOH *

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem[3] |

| Molecular Weight | 658.8 g/mol | PubChem[3] |

| XLogP3 | 3.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 4 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[3] |

| Rotatable Bond Count | 11 | PubChem[3] |

| Exact Mass | 658.35777919 Da | PubChem[3] |

| Topological Polar Surface Area | 164 Ų | PubChem[3] |

Note: N-Boc-SBP-0636457-O-C3-COOH is a closely related structure, and its computed data is presented here as a proxy in the absence of specific data for this compound.

Stability and Storage

Quantitative stability data with detailed degradation profiles under various conditions are not publicly documented. However, general storage recommendations provide an indication of the compound's stability under standard laboratory conditions.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Source |

| Shipping Temperature | Room temperature in the continental US; may vary elsewhere. | MedChemExpress[2] |

| Long-term Storage | Store under recommended conditions as per the Certificate of Analysis. | MedChemExpress[2] |

Mechanism of Action: The PROTAC Approach

This compound serves as a key building block for creating PROTACs that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. The IAP ligand component of this compound is designed to recruit an IAP E3 ubiquitin ligase.

Caption: PROTAC Mechanism of Action with IAP E3 Ligase.

The PROTAC molecule, synthesized using this compound, acts as a bridge, bringing a target protein (such as the anti-apoptotic protein BCL-XL) and an IAP E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can participate in further catalytic cycles.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain. However, the synthesis of PROTACs using this building block and their subsequent biological evaluation follows a general workflow. The following is a representative, high-level protocol based on the methodologies described in the literature for similar IAP-recruiting PROTACs.

Protocol 1: General Synthesis of an IAP-Recruiting PROTAC

-

Linker Attachment: The carboxylic acid group of this compound is activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like DIPEA (N,N-Diisopropylethylamine).

-

Coupling to Target Ligand: The activated linker-IAP ligand is then reacted with a suitable target protein ligand that possesses a free amine or other appropriate functional group for amide bond formation.

-

Boc Deprotection: The Boc (tert-Butoxycarbonyl) protecting group on the IAP ligand portion is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized PROTAC are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: Western Blot Analysis for Target Protein Degradation

-

Cell Culture and Treatment: Cancer cell lines of interest are seeded in appropriate culture plates and allowed to adhere. The cells are then treated with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize the results.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control to determine the extent of degradation.

Caption: PROTAC Development and Evaluation Workflow.

Conclusion

This compound is a valuable chemical entity for the synthesis of IAP-recruiting PROTACs, a promising class of molecules for targeted protein degradation. While detailed experimental solubility and stability data are not widely published, its utility in constructing potent and selective protein degraders is evident from the existing literature. The provided information on its physicochemical properties, mechanism of action, and general experimental protocols offers a solid foundation for researchers and drug development professionals working in this exciting field. Further studies to fully characterize the solubility and stability of this and related compounds will be crucial for advancing their development into therapeutic agents.

References

Technical Review of N-Boc-SBP-0636457-OH: A Precursor for IAP-Recruiting BCL-xL PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-SBP-0636457-OH is a key chemical entity used in the development of targeted protein degraders. It functions as a protected E3 ligase ligand-linker conjugate, specifically incorporating a ligand for the Inhibitor of Apoptosis Protein (IAP). Its primary application, as documented in the scientific literature, is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) designed to induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL). This technical guide reviews the available data on the application of this compound, focusing on the synthesis and biological evaluation of a lead PROTAC compound, herein referred to as Compound 8a, as described by Zhang X, et al. in the European Journal of Medicinal Chemistry (2020).

Core Concept: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). A PROTAC consists of three parts: a ligand that binds to the POI (e.g., BCL-xL), a ligand that recruits an E3 ubiquitin ligase (e.g., IAP), and a chemical linker connecting the two.

The primary application of this compound is to provide the IAP-recruiting element and a linker attachment point for PROTAC synthesis. By linking this molecule to a BCL-xL inhibitor (like ABT-263), a PROTAC is formed that can simultaneously bind to both BCL-xL and the IAP E3 ligase. This proximity induces the E3 ligase to tag BCL-xL with ubiquitin, marking it for destruction by the proteasome. This degradation approach offers a powerful alternative to simple inhibition, with the potential for improved efficacy and selectivity.

Figure 1: General mechanism of action for an IAP-recruiting, BCL-xL-targeting PROTAC.

Quantitative Data Summary

The lead PROTAC synthesized using an this compound derivative, Compound 8a , demonstrated potent and specific activity in cancer cell lines. The key quantitative findings from the literature are summarized below.

Table 1: Anti-proliferative Activity of Compound 8a

This table shows the half-maximal inhibitory concentration (IC50) values, indicating the compound's potency in inhibiting cell growth. A key finding is the significantly lower toxicity of Compound 8a towards platelets compared to the parent BCL-xL inhibitor, ABT-263, highlighting a major advantage of the PROTAC approach.

| Compound | Cell Line | IC50 (nM) | Notes |

| Compound 8a | MyLa 1929 (T-cell lymphoma) | 62 | Potent anti-proliferative activity.[1] |

| Compound 8a | Human Platelets | > 3,000 | Significantly reduced on-target platelet toxicity.[2] |

| ABT-263 (Control) | Human Platelets | ~250 | High on-target toxicity. |

Table 2: BCL-xL Degradation Profile of Compound 8a

This table summarizes the degradation efficiency of Compound 8a, measured by the half-maximal degradation concentration (DC50).

| Compound | Cell Line | DC50 (nM) | Dmax | Notes |

| Compound 8a | MyLa 1929 (T-cell lymphoma) | < 500 | Not Reported | Efficiently degrades BCL-xL in a cell line with low CRBN expression.[2][3] |

| Compound 8a | A549, MDA-MB-231, SW620, MeWo, SK-MEL28, CHL-1 | Not Reported | Not Reported | Described as inducing powerful BCL-xL degradation across these cell lines.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the PROTACs derived from this compound.

Synthesis of IAP-recruiting BCL-xL PROTAC (Compound 8a)

The synthesis involves a multi-step process where the BCL-xL targeting moiety (derived from ABT-263) is chemically linked to the IAP E3 ligase binding moiety, which is derived from this compound after deprotection of the Boc group. The process typically involves standard amide bond formation or similar conjugation chemistry.

Figure 2: Generalized synthetic workflow for creating PROTAC Compound 8a.

Cell Culture

Cancer cell lines (e.g., MyLa 1929, MOLT-4, A549) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Protein Degradation

This assay is used to quantify the amount of a specific protein in a sample, providing direct evidence of degradation.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound (e.g., 0.01 µM to 3 µM) or vehicle control (DMSO) for a specified duration (e.g., 16 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration in the lysates using a BCA protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCL-xL) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Imaging: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.

Anti-proliferative Activity Assay

This assay measures the effect of the compound on cell viability and growth.

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's protocol.

-

Measurement: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data as a percentage of cell viability versus compound concentration. Calculate the IC50 value using non-linear regression analysis in software such as GraphPad Prism.

Conclusion and Future Directions

This compound serves as a valuable building block for the synthesis of IAP-recruiting PROTACs. The resulting degraders, such as Compound 8a, have demonstrated the potential to effectively eliminate the key anti-apoptotic protein BCL-xL across multiple cancer cell lines.[1][2] A significant advantage of this strategy is the potential to overcome the on-target platelet toxicity associated with traditional BCL-xL inhibitors.[2] This approach expands the therapeutic potential of targeting BCL-xL and highlights the importance of selecting appropriate E3 ligases to achieve effective and selective anti-tumor activity. Future research should focus on obtaining comprehensive in vivo efficacy and pharmacokinetic data for these compounds to further validate their therapeutic potential.

References

Getting Started with N-Boc-SBP-0636457-OH in the Lab: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Boc-SBP-0636457-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core properties, its role in targeted protein degradation, and provides a framework for its application in a laboratory setting.

Introduction to this compound

This compound is a synthetic chemical compound designed as a ligand for the E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1). Its primary application is in the construction of PROTACs, bifunctional molecules that induce the degradation of specific target proteins. This is achieved by linking the E3 ligase ligand to a ligand for the protein of interest, thereby bringing the E3 ligase in close proximity to the target protein to facilitate its ubiquitination and subsequent degradation by the proteasome.

A key application of this compound is in the development of PROTACs targeting B-cell lymphoma-extra-large (Bcl-xL), an anti-apoptotic protein frequently overexpressed in cancer cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₃₄H₅₀N₄O₉ |

| Molecular Weight | 658.78 g/mol [1] |

| CAS Number | 2450350-91-9 |

| Appearance | White solid |

| Storage | Store at -20°C for long-term storage (months). Can be stored at room temperature for short periods (days to weeks).[2] |

| Solubility | Information on solubility in common laboratory solvents is not readily available. It is recommended to test solubility in solvents such as DMSO, DMF, or ethanol. |

Mechanism of Action: The PROTAC Approach

This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The general mechanism of a PROTAC utilizing an IAP-recruiting ligand is illustrated below.

References

Methodological & Application

Application Note: Synthesis of a Bcl-xL PROTAC Using N-Boc-SBP-0636457-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This application note provides a detailed protocol for the synthesis of a PROTAC targeting the anti-apoptotic protein Bcl-xL. The synthesis utilizes a strategic approach involving the coupling of a Bcl-xL ligand with the IAP E3 ligase ligand-linker conjugate, N-Boc-SBP-0636457-OH. The protocol is divided into two main stages: the deprotection of the N-Boc protecting group from the linker and the subsequent amide coupling with an amine-functionalized Bcl-xL ligand.

Signaling Pathway and PROTAC Mechanism of Action

Bcl-xL is a key anti-apoptotic protein that, when overexpressed in cancer cells, contributes to tumor survival and resistance to therapy. The synthesized PROTAC is designed to bind simultaneously to Bcl-xL and an Inhibitor of Apoptosis Protein (IAP) E3 ligase. This proximity induces the ubiquitination of Bcl-xL, marking it for degradation by the proteasome. The degradation of Bcl-xL restores the cell's apoptotic signaling pathway, leading to programmed cell death in cancer cells.

Application Notes and Protocols: Conjugation of a Linker to N-Boc-SBP-0636457-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Boc-SBP-0636457-OH is a synthetic molecule containing a Boc-protected amine and a terminal hydroxyl group, which is often a precursor to a carboxylic acid in synthesis.[1][2][3][4][5] This structure presents two primary reactive handles for the covalent attachment of a linker: the N-terminal amine after deprotection and the terminal carboxylic acid. The choice of conjugation strategy depends on the desired orientation of the final conjugate and the functional groups present on the linker. These application notes provide detailed protocols for two distinct strategies for conjugating a linker to this compound.

Key Functional Groups for Conjugation:

-

N-terminal Amine (Boc-protected): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[6][7][8] It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be targeted by amine-reactive linkers.[6][7][9][10]

-

Terminal Carboxylic Acid (-OH as a precursor): The "-OH" in the name likely refers to a carboxylic acid (-COOH) functional group, a common reactive site for bioconjugation.[11] This group can be activated to react with primary amines on a linker molecule.

Strategy A: Conjugation via the C-Terminal Carboxylic Acid

This strategy involves activating the carboxylic acid of this compound to make it reactive towards an amine-functionalized linker. This approach is advantageous when the N-terminal amine needs to remain protected or when a specific orientation of the conjugate is desired. The most common method for activating carboxylic acids is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.[12][13]

Experimental Protocol: Carboxylic Acid Activation and Amine Coupling

Objective: To conjugate an amine-containing linker to the C-terminal carboxylic acid of this compound.

Materials:

-

This compound

-

Amine-functionalized linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vials

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Conjugation with Amine-Linker:

-

In a separate vial, dissolve the amine-functionalized linker (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the linker solution to act as a base.

-

Slowly add the activated this compound solution to the linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification and Characterization:

-

Quench the reaction by adding a small amount of water.

-

Purify the resulting conjugate by preparative reverse-phase HPLC.

-

Characterize the purified conjugate by mass spectrometry to confirm the molecular weight of the final product.

-

Workflow Diagram: C-Terminal Conjugation

Caption: Workflow for C-terminal linker conjugation.

Strategy B: Conjugation via the N-Terminal Amine

This strategy involves the deprotection of the N-terminal Boc group to expose the primary amine, followed by reaction with a linker containing an amine-reactive functional group, such as an NHS ester. This is a common and robust method for labeling molecules with a free amine.[12][14][15]

Experimental Protocol: Boc Deprotection and Amine Coupling

Objective: To conjugate a linker to the N-terminal amine of this compound after Boc deprotection.

Materials:

-

This compound

-

Linker with an NHS ester functional group

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous DMF or DMSO

-

Reaction vials

-

Magnetic stirrer and stir bars

-

HPLC system for purification

-

Mass Spectrometer (MS) for characterization

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporator).

-

Neutralize the residue by dissolving it in a suitable solvent and washing with a saturated NaHCO₃ solution. The resulting deprotected molecule can be used directly in the next step.

-

-

Conjugation with NHS Ester-Linker:

-

Dissolve the deprotected N-H₂-SBP-0636457-OH in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Dissolve the NHS ester-functionalized linker in anhydrous DMF or DMSO to prepare a stock solution.

-

Add a molar excess (e.g., 5-10 equivalents) of the linker solution to the deprotected molecule solution.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification and Characterization:

-

Purify the final conjugate using preparative reverse-phase HPLC to remove unreacted starting materials and excess linker.

-

Characterize the purified conjugate by mass spectrometry to confirm the expected molecular weight.

-

Workflow Diagram: N-Terminal Conjugation

Caption: Workflow for N-terminal linker conjugation.

Data Presentation

The success of the conjugation reaction is typically assessed by the yield of the final product and its purity. The following table provides a template for summarizing the quantitative data from the conjugation experiments.

| Parameter | Strategy A (C-Terminal) | Strategy B (N-Terminal) |

| Starting Material | This compound | This compound |

| Linker Type | Amine-functionalized | NHS ester-functionalized |

| Molar Ratio (Molecule:Linker) | 1:1.2 | 1:5 |

| Reaction Time (hours) | 12-16 | 2-4 |

| Reaction Temperature (°C) | 25 | 25 |

| Purification Method | Reverse-Phase HPLC | Reverse-Phase HPLC |

| Yield (%) | e.g., 65% | e.g., 70% |

| Purity (%) | e.g., >95% | e.g., >95% |

| Expected Mass (Da) | Calculated Value | Calculated Value |

| Observed Mass (Da) | Experimental Value | Experimental Value |

Purification and Characterization of Conjugates

Proper purification and characterization are critical to ensure the quality and functionality of the final conjugate.

-

Purification: High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying bioconjugates from unreacted starting materials and byproducts.[16] Depending on the properties of the conjugate, other chromatographic techniques such as size-exclusion or ion-exchange chromatography may also be applicable.[16] Tangential Flow Filtration (TFF) can be used for buffer exchange and removal of small molecule impurities.[17] Affinity purification can be employed if the linker or the molecule has a specific tag.[18][]

-

Characterization: Mass spectrometry is essential for confirming the identity of the conjugate by verifying its molecular weight. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for assessing purity and identifying any side products.

Conclusion

The choice between C-terminal and N-terminal conjugation of a linker to this compound will depend on the overall synthetic strategy and the desired properties of the final molecule. Both methods presented are robust and widely used in bioconjugation chemistry. Careful execution of the protocols and thorough purification and characterization are essential for obtaining a high-quality conjugate for downstream applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Boc-SBP-0636457-O-C3-COOH | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Boc-SBP-0636457-O-C3-COOH | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 15. Amine reactive Linkers | AxisPharm [axispharm.com]

- 16. cellmosaic.com [cellmosaic.com]

- 17. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Bcl-xL Degradation Using an N-Boc-SBP-0636457-OH-Based PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma-extra large (Bcl-xL) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] It plays a crucial role in cell survival by preventing the release of mitochondrial contents like cytochrome c, which would otherwise trigger programmed cell death.[1] Dysregulation of Bcl-xL is a hallmark of many cancers, enabling tumor cells to evade apoptosis and contributing to therapeutic resistance.[2]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific unwanted proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), in this case, Bcl-xL, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] This approach offers a distinct advantage over traditional inhibitors by physically removing the target protein.[4]

This document provides a detailed experimental workflow for the characterization of a novel N-Boc-SBP-0636457-OH-based PROTAC for the targeted degradation of Bcl-xL. The protocols outlined below cover essential in vitro assays to determine the efficacy, potency, and mechanism of action of this PROTAC.

Mechanism of Action: PROTAC-Mediated Bcl-xL Degradation

The this compound-based PROTAC is designed to induce the selective degradation of Bcl-xL. The PROTAC molecule simultaneously binds to Bcl-xL and an E3 ubiquitin ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of Bcl-xL. The resulting polyubiquitinated Bcl-xL is then recognized and degraded by the proteasome.

References

cell-based assays for testing N-Boc-SBP-0636457-OH PROTAC efficacy

Application Notes: Cell-Based Assays for Testing PROTAC Efficacy

Product: A hypothetical PROTAC, hereafter referred to as "PROTAC-X" , designed using the E3 ligase ligand-linker conjugate N-Boc-SBP-0636457-OH .

Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This document provides detailed protocols for assessing the efficacy of "PROTAC-X". This compound is a ligand-linker conjugate that recruits the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[2][3] For the purpose of these application notes, we will consider that PROTAC-X has been synthesized by conjugating a ligand for the Bromodomain-containing protein 4 (BRD4) to this compound. BRD4 is a key epigenetic reader protein that regulates the expression of oncogenes like c-Myc, making it a prime target for cancer therapy.[4][5]

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein and elicit a downstream biological response.[6] Key parameters to measure are the DC50 (concentration for 50% maximal degradation), Dmax (maximal degradation), and the IC50 (concentration for 50% inhibition of a biological function, such as cell proliferation).[1]

Mechanism of Action of PROTAC-X

PROTAC-X is designed to simultaneously bind to BRD4 and the IAP E3 ubiquitin ligase, forming a ternary complex. This proximity allows the IAP ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[1][4] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative effects.[4][5]

Protocol 1: Quantifying BRD4 Degradation by Western Blot

Western blotting is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[1][7] This protocol allows for the determination of DC50 and Dmax values.

Experimental Workflow

Detailed Methodology

Materials:

-

Cell Line: Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, THP-1).[4]

-

Compounds: PROTAC-X stock solution (in DMSO), DMSO (vehicle control).

-

Reagents: Cell culture medium, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or α-Tubulin as loading control), HRP-conjugated secondary antibody, ECL chemiluminescent substrate.[1][4][8]

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]

-

PROTAC Treatment:

-

Prepare serial dilutions of PROTAC-X in culture medium. A typical concentration range is 0, 1, 10, 50, 100, 500, and 1000 nM.[4]

-

Include a vehicle-only control (e.g., 0.1% DMSO).[1]

-

Aspirate old medium and add the PROTAC-containing medium to the cells.

-

Incubate for a set time (e.g., 8, 16, or 24 hours) at 37°C. An 8-24 hour incubation is often sufficient.[9][10]

-

-

Cell Lysis:

-

After treatment, wash cells once with ice-cold PBS.[4]

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[4]

-

Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[1]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[4]

-

Sample Preparation & SDS-PAGE:

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[4]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4]

-

Incubate the membrane with primary anti-BRD4 antibody (and separately for anti-c-Myc) overnight at 4°C.[1][4]

-

Wash the membrane three times with TBST for 10 minutes each.[1]

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST for 10 minutes each.[1]

-

Probe for a loading control (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.[10]

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

-

Quantify band intensity using densitometry software. Normalize the BRD4 band intensity to the loading control.[10]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log concentration of PROTAC-X to generate a dose-response curve and determine the DC50 and Dmax values using non-linear regression.[1][11]

-

Data Presentation: BRD4 Degradation

| PROTAC-X Conc. (nM) | Normalized BRD4 Level (%) | % Degradation (D) |

| 0 (Vehicle) | 100 | 0 |

| 1 | 85 | 15 |

| 10 | 48 | 52 |

| 50 | 15 | 85 |

| 100 | 8 | 92 |

| 500 | 12 | 88 |

| 1000 | 18 | 82 |

| DC50 (nM) | ~9.5 | |

| Dmax (%) | ~92 |

Note: The increase in remaining protein at higher concentrations (500-1000 nM) can be indicative of the "hook effect," where the formation of binary complexes (PROTAC-BRD4 or PROTAC-IAP) dominates over the productive ternary complex.[9]

Protocol 2: Analysis of Downstream Signaling

Effective degradation of BRD4 should lead to a functional consequence. The primary downstream effect of BRD4 degradation is the transcriptional suppression of the oncogene c-Myc.[5] This can be verified using the Western Blot protocol described above, but using a primary antibody specific for c-Myc.

BRD4-c-Myc Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 4. benchchem.com [benchchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ptglab.com [ptglab.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reactionbiology.com [reactionbiology.com]

Detecting Bcl-xL Degradation: An Application Note and Protocol for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma-extra large (Bcl-xL) is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the initiation of the intrinsic apoptosis pathway.[1] Overexpression of Bcl-xL is a hallmark of various cancers and is associated with resistance to chemotherapy.[2] Consequently, inducing the degradation of Bcl-xL has emerged as a promising therapeutic strategy. This can be achieved through two primary mechanisms: cleavage by caspases during apoptosis or targeted degradation using technologies like Proteolysis Targeting Chimeras (PROTACs).

This application note provides a detailed protocol for the detection of Bcl-xL degradation using Western blot analysis, a fundamental technique for monitoring changes in protein levels.

Signaling Pathway of Bcl-xL in Apoptosis

Bcl-xL is primarily localized to the outer mitochondrial membrane, where it inhibits apoptosis.[3] It sequesters the pro-apoptotic proteins Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[1] This action blocks the release of cytochrome c into the cytoplasm, a critical step in the activation of the apoptotic cascade. Upon receiving an apoptotic stimulus, pro-apoptotic BH3-only proteins can bind to and inhibit Bcl-xL, liberating Bax and Bak to initiate apoptosis. This leads to the formation of the apoptosome, a complex of Apaf-1, cytochrome c, and pro-caspase-9, which in turn activates effector caspases like caspase-3, culminating in cell death.[1][4] Furthermore, during the execution phase of apoptosis, caspases can cleave Bcl-xL, generating a truncated fragment with pro-apoptotic activity.[5][6]

Experimental Workflow for Western Blot Detection of Bcl-xL Degradation

The general workflow for detecting Bcl-xL degradation involves treating cells to induce degradation, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring the proteins to a membrane, and then probing with specific antibodies to detect full-length Bcl-xL and its degradation products.

Detailed Experimental Protocols

Cell Culture and Treatment to Induce Bcl-xL Degradation

-

For Caspase-Mediated Cleavage:

-

Culture cells of interest (e.g., Jurkat, HeLa) to 70-80% confluency.

-

Induce apoptosis using a suitable agent. For example, treat Jurkat cells with etoposide (25 µM) or staurosporine (1 µM) for various time points (e.g., 3, 6, 12, 24 hours).

-

-

For PROTAC-Mediated Degradation:

Cell Lysis and Protein Extraction

-

After treatment, place the cell culture dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]

-

RIPA Buffer Recipe:

-

150 mM sodium chloride

-

1.0% NP-40 or Triton X-100

-

0.5% sodium deoxycholate

-

0.1% SDS

-

50 mM Tris, pH 8.0

-

-

-

Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Transfer the supernatant (protein lysate) to a fresh, pre-cooled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

Sample Preparation for SDS-PAGE

-

To 20-30 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer.

-

2x Laemmli Buffer Recipe:

-

4% SDS

-

20% glycerol

-

10% 2-mercaptoethanol

-

0.004% bromophenol blue

-

125 mM Tris-HCl, pH 6.8

-

-

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

-

Centrifuge the samples briefly before loading onto the gel.

SDS-PAGE Gel Electrophoresis

-

Load the prepared samples into the wells of a 12% polyacrylamide gel. A 12% gel is suitable for resolving both full-length Bcl-xL (~26 kDa) and its caspase-cleaved fragment (~16 kDa).

-

Include a pre-stained protein ladder to monitor protein migration.

-

Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

For wet transfer, assemble the transfer sandwich and perform the transfer in 1x transfer buffer (containing 20% methanol) at 100 V for 1-2 hours or overnight at 30 V in the cold.

Immunodetection

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11]

-

Incubate the membrane with a primary antibody specific for Bcl-xL overnight at 4°C. Recommended antibodies and dilutions are listed in the table below.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using a CCD imager or X-ray film.

-

Analyze the resulting bands. A decrease in the intensity of the ~26 kDa band corresponding to full-length Bcl-xL indicates degradation. For caspase-mediated cleavage, the appearance of a ~16 kDa fragment should be observed.[6][12]

-

For quantitative analysis, perform densitometry on the bands using software like ImageJ. Normalize the Bcl-xL band intensity to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Recommended Antibodies for Bcl-xL Western Blot

| Antibody Name | Host/Isotype | Recommended Dilution | Supplier | Catalog Number |

| Bcl-xL Monoclonal Antibody (C.85.1) | Rabbit / IgG | 1:1,000 | Thermo Fisher Scientific | MA5-15142 |

| Bcl-xL Antibody | Rabbit Polyclonal | 1:1,000 | Cell Signaling Technology | 2762S |

| Anti-Bcl-XL antibody [2H12] | Mouse Monoclonal | 2 µg/mL | Abcam | ab270253 |

Quantitative Analysis of PROTAC-Mediated Bcl-xL Degradation

The efficacy of PROTACs in degrading Bcl-xL can be quantified by determining the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

| DT2216 | MOLT-4 | 27.2 | >90 | 16 | [13] |

| XZ739 | MOLT-4 | 2.5 | >95 | 16 | [1][8] |

| PZ703b | MOLT-4 | ~25 | >90 | 16 | [13] |

| BMM4 | U87 | >1,000 (at 1 µM) | Significant degradation at 10 µM | 24 | [8] |

| 753b | H146 | 1-10 | >90 | 24 | [14] |

Troubleshooting

-

No or Weak Signal:

-

Increase the amount of protein loaded.

-

Optimize primary antibody concentration and incubation time (overnight at 4°C is recommended).

-

Ensure proper transfer of proteins to the membrane.

-

-

High Background:

-

Increase the duration and number of washing steps.

-

Ensure the blocking buffer is fresh and completely covers the membrane.

-

Titrate the primary and secondary antibody concentrations.

-

-

Non-Specific Bands:

-

Use a more specific primary antibody.

-

Increase the stringency of the washing buffer (e.g., increase Tween 20 concentration).

-

Ensure the lysis buffer contains adequate protease inhibitors.

-

By following this detailed protocol, researchers can effectively and reliably detect the degradation of Bcl-xL, providing valuable insights into the efficacy of novel cancer therapeutics and the fundamental mechanisms of apoptosis.

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 4. bio-rad.com [bio-rad.com]

- 5. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of cell death by Bcl-xL through caspase interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. A Caspase-Resistant Form of Bcl-XL, but Not Wild Type Bcl-XL, Promotes Clonogenic Survival After Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Boc-SBP-0636457-OH Derived PROTACs in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-SBP-0636457-OH is a key synthetic intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a precursor to a potent IAP (Inhibitor of Apoptosis Protein) E3 ligase ligand. When coupled with a target protein-binding moiety and a linker, it facilitates the creation of PROTACs designed to induce the degradation of specific cellular proteins.